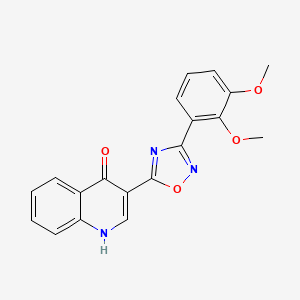
3-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H15N3O4 and its molecular weight is 349.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a member of the quinoline family and has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H14N2O5, with a molecular weight of 350.33 g/mol. The structure features a quinoline moiety linked to a 1,2,4-oxadiazole ring substituted with a dimethoxyphenyl group. This unique structure suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H14N2O5 |
| Molecular Weight | 350.33 g/mol |
| LogP | 3.3832 |
| Polar Surface Area | 67.913 Ų |
| Hydrogen Bond Acceptors | 8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including the target compound. Quinoline-based compounds have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism of Action : The compound is believed to exert its anticancer effects through the induction of apoptosis in cancer cells. This is achieved by modulating key signaling pathways involved in cell survival and death .
-
Case Studies :
- In vitro studies demonstrated that similar quinoline derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 2.29 µM to 3.02 µM .
- A study indicated that compounds with oxadiazole rings showed enhanced activity against liver carcinoma cell lines (e.g., HUH7), with some derivatives achieving IC50 values lower than conventional chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
The oxadiazole moiety is known for its antimicrobial properties. Compounds containing this scaffold have been evaluated for their ability to inhibit bacterial growth.
- In vitro Assays : Several derivatives demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications on the oxadiazole ring can enhance efficacy .
Antioxidant Activity
Oxidative stress plays a crucial role in various diseases, including cancer. The antioxidant potential of compounds featuring quinoline and oxadiazole structures has been investigated.
- DPPH Assay : Compounds similar to the target molecule were evaluated using the DPPH free radical scavenging assay, showing significant antioxidant activity attributed to their phenolic groups .
Structure-Activity Relationship (SAR)
The biological activity of quinoline and oxadiazole derivatives can be influenced by structural modifications:
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy groups) on the phenyl ring has been correlated with increased biological activity due to enhanced lipophilicity and improved binding interactions with biological targets .
- Hybridization : Hybrid compounds combining different pharmacophores (e.g., quinoline and oxadiazole) have shown synergistic effects, enhancing their overall therapeutic potential .
Propriétés
IUPAC Name |
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-24-15-9-5-7-12(17(15)25-2)18-21-19(26-22-18)13-10-20-14-8-4-3-6-11(14)16(13)23/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKGJXHIEWXQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














